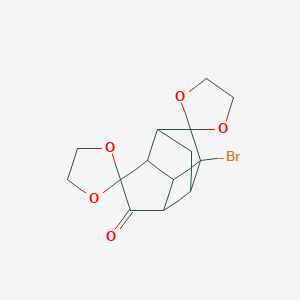

CID 11834582

説明

CID 11834582 is a chemical compound referenced in analytical studies involving gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation of essential oils (CIEO) . While its exact biological role remains unspecified in the provided evidence, its structural characteristics and chromatographic behavior suggest it is a volatile or semi-volatile organic compound. The GC-MS total ion chromatogram (Figure 1C in ) highlights its presence in CIEO fractions, with a distinct mass spectrum (Figure 1D) that aids in identification .

特性

分子式 |

C14H15BrO5 |

|---|---|

分子量 |

343.17g/mol |

InChI |

InChI=1S/C14H15BrO5/c15-12-6-5-7(14(12)19-3-4-20-14)9-10(12)8(6)11(16)13(9)17-1-2-18-13/h6-10H,1-5H2 |

InChIキー |

GZKDZQTYUGZBIZ-UHFFFAOYSA-N |

SMILES |

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br |

正規SMILES |

C1COC2(O1)C3CC4C2(C5C4C(=O)C6(C35)OCCO6)Br |

製品の起源 |

United States |

化学反応の分析

Functional Group Reactivity

Mechanistic Insights

-

Amide Bond Stability : The carboxamide group resists hydrolysis under physiological pH but undergoes cleavage in strongly acidic/basic conditions.

-

Electron Transfer : The thiophene ring participates in redox reactions, acting as an electron donor in catalytic cycles .

-

Steric Effects : The 2,6-dimethylmorpholino group imposes steric hindrance, slowing reactions at the acetamido nitrogen.

Reaction Optimization

-

Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency for unsaturated intermediates .

-

Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve reaction yields for amide couplings.

-

Temperature Control : Reactions involving thermally labile intermediates require low temperatures (−78°C to 0°C).

Analytical Validation

Biological Relevance

While not directly studied for CID 11834582, analogs with similar scaffolds exhibit:

類似化合物との比較

Comparative Analysis with Similar Compounds

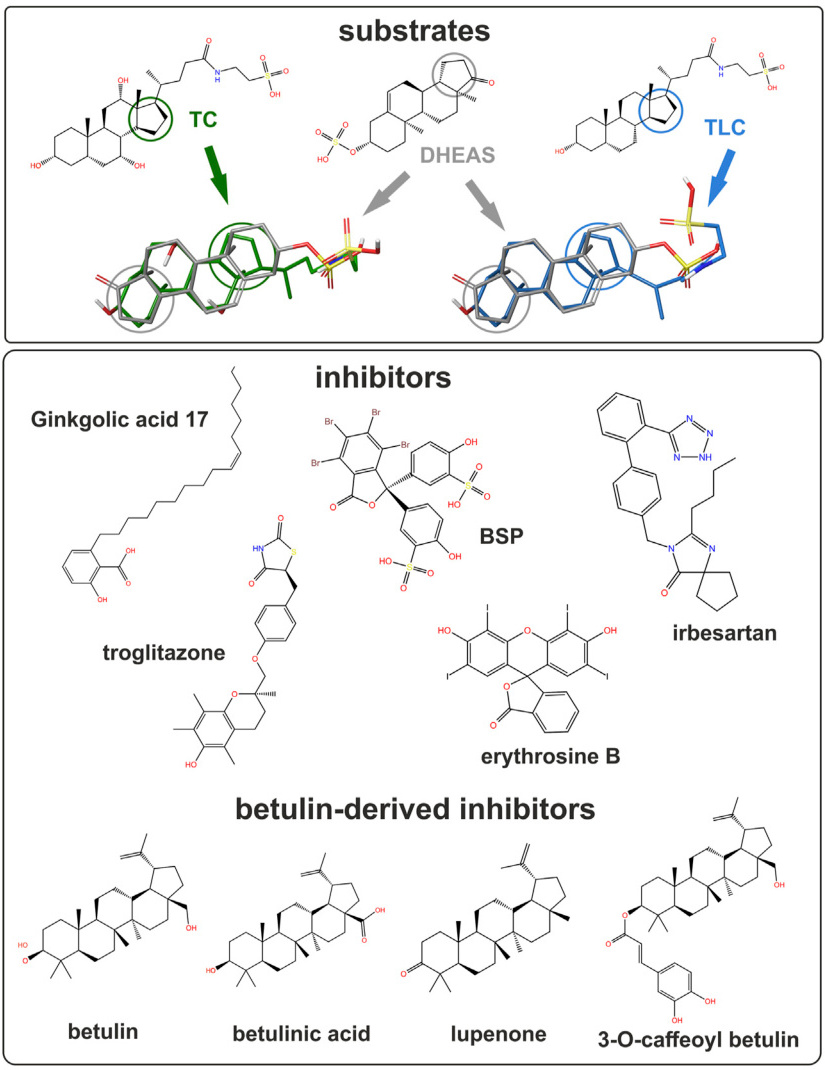

The structural and functional comparison of CID 11834582 is contextualized using related compounds from the evidence, focusing on inhibitors, substrates, and natural derivatives.

Structural Comparison

Table 1: Key Structural and Functional Attributes

Key Observations :

- CID 11834582 shares chromatographic detection methods (GC-MS) with oscillatoxin derivatives and betulin, which are also analyzed via mass spectrometry .

- Unlike taurocholic acid (a sulfated steroid) or ginkgolic acid (alkylphenol), CID 11834582 lacks defined structural motifs in the evidence but may belong to terpenoid or fatty acid families based on its essential oil association .

Functional and Mechanistic Comparison

Inhibitory Activity

- Betulin-derived inhibitors (e.g., CID 72326, 64971) exhibit competitive inhibition of steroid transporters via 3D structural overlap with substrates like DHEAS (CID 12594) . CID 11834582’s role in essential oils may involve analogous interactions with biological targets, though direct evidence is absent.

Analytical Profiles

- Chromatographic Behavior : CID 11834582 elutes in specific vacuum distillation fractions (Figure 1C), similar to oscillatoxin derivatives (e.g., CID 185389), which are fractionated based on polarity and volatility .

- Mass Spectral Data : The compound’s fragmentation pattern (Figure 1D) could be compared to betulin (CID 72326), which shows characteristic ions at m/z 207 and 189 in GC-MS .

Q & A

Q. How to address gaps in structure-activity relationship (SAR) studies for CID 11834582?

- Methodological Answer :

- Perform systematic SAR by iteratively modifying functional groups and testing activity.

- Use cheminformatics tools (e.g., QSAR models) to prioritize synthetic targets .

Key Methodological Frameworks

- Data Contradiction Analysis : Apply iterative qualitative coding (e.g., grounded theory) to categorize conflicting results and identify root causes .

- Experimental Design : Align objectives with SMART criteria (Specific, Measurable, Achievable, Relevant, Time-bound) and include risk mitigation plans (e.g., pilot studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。